7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Applications : The compound 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is involved in the synthesis of various derivatives through reactions with nucleophiles under acidic or basic conditions. These reactions have been demonstrated to produce a range of synthetic applications, including the creation of fused tricyclic derivatives (Goto et al., 1991).
Biological Activity and Pharmacological Potential
- Monoamine Oxidase Inhibitors : Research on pyrrole derivatives has revealed their potential as monoamine oxidase (MAO) inhibitors, with certain compounds showing selectivity towards MAO-A or MAO-B. This is particularly relevant for the treatment of neurological disorders. Structural determinants for selectivity have been explored through docking and molecular dynamics simulations (La Regina et al., 2007).
Material Science and Conductive Polymers
- Conductive Polymers : Pyrrole and its derivatives serve as fundamental units for important biological molecules and are extensively utilized in the creation of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films, showcasing the material science applications of these compounds (Anderson & Liu, 2000).
Catalysis and Synthetic Applications
- Catalytic Oxidation of Amines and Alcohols : Some derivatives of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine have been found to catalyze the oxidation of amines and alcohols under specific conditions, suggesting applications in synthetic chemistry for the efficient transformation of these functional groups (Mitsumoto & Nitta, 2004).
Coordination Chemistry and Metal Complexes
- Metal Coordination Chemistry : The ability of pyrrolidine derivatives to stabilize through coordination with metal ions like cobalt (III) illustrates their utility in developing complex structures with potential applications ranging from catalysis to materials science (Amirnasr et al., 2002).
Safety And Hazards
properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHFIWDCMFYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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